Risperidone N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

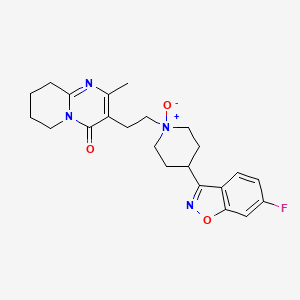

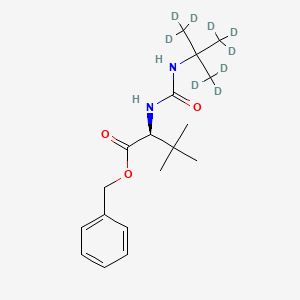

Risperidone N-Oxide is a derivative of Risperidone . Risperidone is an atypical antipsychotic medication used to treat a number of mental health disorders including schizophrenia, bipolar mania, psychosis, or as an adjunct in severe depression . The chemical name for Risperidone is 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of Risperidone with oxygen. The effect of acid and base resulted in the formation of hydroxy risperidone and the effect of oxygen lead to the formation of N-oxide of Risperidone .Molecular Structure Analysis

The molecular formula of this compound is C23H27FN4O3 . The structural formula is: (1r,4s)-4- (6-fluorobenzo [d]isoxazol-3-yl)-1- (2- (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide .Chemical Reactions Analysis

The major degradation products of Risperidone in bulk drug and pharmaceutical dosage forms have been identified as 9-hydroxy risperidone and N-oxide of Risperidone .Mechanism of Action

Target of Action

Risperidone N-Oxide, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors are involved in the regulation of mood and behavior. The drug’s high affinity for 5-HT2A receptors is approximately 10-20 fold greater than its binding affinity to D2 receptors .

Mode of Action

This compound acts by inhibiting the overactivity of dopaminergic D2 and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be the cause of various mood disorders .

Biochemical Pathways

This compound affects several biochemical pathways. It prevents the increased inflammatory parameters induced by lipopolysaccharide (LPS) in the brain cortex. This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase .

Pharmacokinetics

The pharmacokinetics of this compound, like Risperidone, involves absorption, distribution, metabolism, and excretion (ADME). Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . Genetic polymorphisms in CYP2D6 can influence the metabolism of Risperidone, thereby affecting its effects and safeties in patients .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the level of intracellular reactive oxygen species (ROS), damage to the lysosomal membrane, the collapse of the mitochondrial membrane potential (MMP), and an increase in extracellular oxidized glutathione (GSSG) . It also results in a decrease in intracellular glutathione (GSH) levels .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of this compound. For instance, polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its therapeutic effects and side effects .

Advantages and Limitations for Lab Experiments

Risperidone N-oxide has several advantages for lab experiments. It is relatively simple to synthesize and can be done in a laboratory setting. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive and can be difficult to obtain in large quantities. It is also not as well-studied as other antipsychotic medications, so its effects may not be fully understood.

Future Directions

There are several potential future directions for risperidone N-oxide. It could be studied further for its potential use in the treatment of autism spectrum disorder. It could also be studied further for its potential use in the treatment of other psychiatric disorders, such as anxiety and depression. It could also be studied further for its potential use in the treatment of neurological disorders, such as Parkinson’s disease. Finally, it could be studied further for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Synthesis Methods

Risperidone N-oxide is synthesized from risperidone through a process known as N-oxidation. This process involves the oxidation of the N-methyl group of risperidone to produce this compound. This process can be carried out using a variety of oxidizing agents, such as hydrogen peroxide, sodium hypochlorite, and chlorine dioxide. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Risperidone N-oxide has been extensively studied in preclinical and clinical trials. It has been found to be effective in the treatment of schizophrenia, bipolar disorder, and other psychiatric disorders. It has also been found to have a number of other therapeutic benefits, such as the treatment of anxiety, depression, and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of autism spectrum disorder.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Risperidone N-Oxide interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2D6 . This interaction plays a crucial role in the drug’s metabolism and can influence its overall effect on the body .

Cellular Effects

This compound, like its parent compound Risperidone, may have significant effects on various types of cells and cellular processes. For instance, Risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation

Molecular Mechanism

It is believed to be related to its action as a dopamine and serotonin antagonist . This means it may bind to these receptors, inhibiting their action and leading to changes in neurotransmitter levels and neuronal activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Risperidone have shown that its effects can change over time. For example, one study found that chronic administration of Risperidone resulted in high serum prolactin levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound are likely to vary with different dosages, similar to its parent compound Risperidone. For instance, a study on Risperidone found that it significantly reduced neuropathic pain in rats when administered at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme plays a crucial role in drug metabolism, affecting the drug’s bioavailability and overall effect on the body.

Transport and Distribution

Studies on Risperidone have shown that drugs influencing CYP3A and CYP2D6 metabolic activity may significantly affect Risperidone levels . It’s plausible that this compound may be similarly affected.

properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQKMRDMDXQQRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

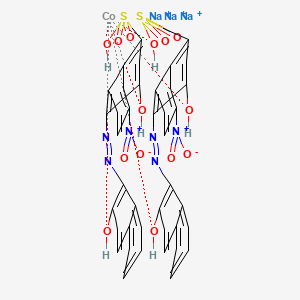

Q1: What is the significance of the crystal structure of Risperidone N-Oxide Hydrogen Peroxide Methanol Solvate?

A1: Determining the crystal structure of a compound provides valuable insights into its three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. This information can be crucial for understanding the compound's physicochemical properties, such as solubility, stability, and even its potential for pharmaceutical formulation. In the case of this compound Hydrogen Peroxide Methanol Solvate, the study reveals that the hydrogen peroxide molecule plays a significant role in forming chains of this compound molecules through hydrogen bonding []. This knowledge can be essential for further research exploring the compound's properties and potential applications.

Q2: What types of intermolecular interactions stabilize the crystal packing in this compound Hydrogen Peroxide Methanol Solvate?

A2: The research highlights two main types of intermolecular interactions contributing to the stability of the crystal structure: O—H⋯O and C—H⋯O interactions []. These hydrogen bonding interactions play a crucial role in defining the arrangement of molecules within the crystal lattice and influencing the overall stability of the compound in its solid form.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

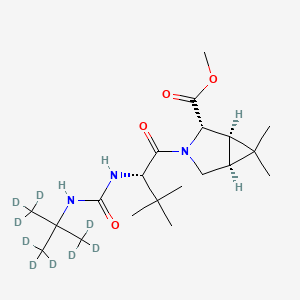

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)

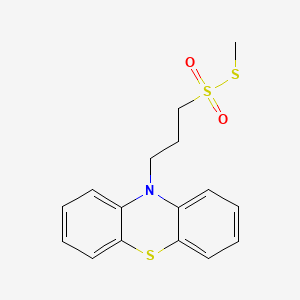

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

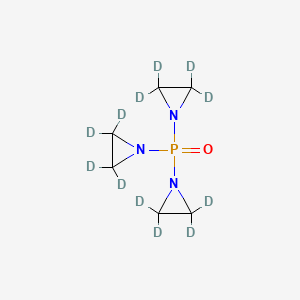

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)